molecular formula C9H9NOS B13708628 4-(2-Isothiocyanatoethyl)phenol CAS No. 60114-04-7

4-(2-Isothiocyanatoethyl)phenol

Cat. No.: B13708628
CAS No.: 60114-04-7
M. Wt: 179.24 g/mol
InChI Key: DDWUOCNNMSTNMY-UHFFFAOYSA-N
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Description

4-(2-Isothiocyanatoethyl)phenol (CAS: 60114-04-7) is an aromatic compound with the molecular formula C₉H₉NOS and a molecular weight of 179.24 g/mol . Its structure features a phenol group linked to an ethyl chain terminating in an isothiocyanate (-NCS) functional group. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of sulfonamide-based inhibitors and heterocyclic derivatives. For example, it reacts with 2-aminobenzoic acid to form quinazolinone derivatives, which exhibit inhibitory activity against human carbonic anhydrase isoforms .

Properties

CAS No.

60114-04-7

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

4-(2-isothiocyanatoethyl)phenol

InChI

InChI=1S/C9H9NOS/c11-9-3-1-8(2-4-9)5-6-10-7-12/h1-4,11H,5-6H2

InChI Key

DDWUOCNNMSTNMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN=C=S)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2-Isothiocyanatoethyl)phenol typically involves the reaction of 4-(2-Aminoethyl)phenol with thiophosgene (CSCl₂) under controlled conditions . The reaction proceeds as follows:

    Starting Material: 4-(2-Aminoethyl)phenol

    Reagent: Thiophosgene (CSCl₂)

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to prevent side reactions.

Chemical Reactions Analysis

4-(2-Isothiocyanatoethyl)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related phenyl isothiocyanate derivatives and their key properties:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Applications/Properties Reference
4-(2-Isothiocyanatoethyl)phenol C₉H₉NOS -OH, -CH₂CH₂-NCS 179.24 Synthesis of quinazolinone inhibitors (e.g., compound 1 in )
4-Iodophenyl isothiocyanate C₇H₄INS -I, -NCS 261.08 Building block in organic synthesis; iodine substituent enhances electrophilic reactivity
4-(Methylthio)phenyl isothiocyanate C₈H₇NS₂ -SCH₃, -NCS 197.28 Sulfur-containing substituent modifies electronic density; used in thiourea derivatives
4-(Trifluoromethyl)phenyl thiocyanate C₈H₄F₃NS -CF₃, -SCN 203.19 Electron-withdrawing -CF₃ group enhances stability in polar environments
Methyl 4-(2-isothiocyanatoethyl)benzoate C₁₁H₁₁NO₂S -COOCH₃, -CH₂CH₂-NCS 245.28 Ester group improves solubility in organic solvents; used in medicinal chemistry
Key Observations:
  • Substituent Impact on Reactivity : Electron-withdrawing groups (e.g., -CF₃ in ) increase electrophilicity of the isothiocyanate group, enhancing reactivity with nucleophiles like amines. Conversely, electron-donating groups (e.g., -OCH₃ in ) may reduce reactivity but improve solubility .
  • Biological Activity: The ethylphenol backbone in this compound facilitates interactions with enzyme active sites, as seen in its role in carbonic anhydrase inhibitors . In contrast, the iodophenyl analogue () is more suited for radiolabeling due to its heavy atom content.

Functional Group Modifications

Sulfonamide Derivatives

4-(2-Isothiocyanatoethyl)benzenesulfonamide (closely related to the target compound) reacts with phenacyl bromides to yield sulfonamide-quinazolinone hybrids (compounds 2–7 in ). These derivatives exhibit 90–95% yield in synthesis and potent inhibitory activity (IC₅₀ values in nM range) against carbonic anhydrase isoforms .

Ester and Amide Derivatives
  • Methyl 4-(2-isothiocyanatoethyl)benzoate (compound 6 in ) and N-Ethyl-4-(2-isothiocyanatoethyl)benzamide (compound 7) demonstrate reduced cytotoxicity in normal cells while maintaining apoptotic effects in pancreatic cancer cells . This highlights how ester/amide functional groups can modulate biological selectivity.

Biological Activity

4-(2-Isothiocyanatoethyl)phenol, with the molecular formula C₉H₉NOS and a molecular weight of 179.239 g/mol, is an organic compound recognized for its diverse biological activities. It is synthesized primarily through the reaction of 4-(2-aminoethyl)phenol with thiophosgene under controlled conditions, typically in an inert solvent like dichloromethane. This compound is notable for its potential therapeutic applications, particularly in modulating inflammatory responses and exhibiting anticancer properties.

The biological activity of this compound is primarily attributed to its ability to covalently modify target proteins. A significant target is the macrophage migration inhibitory factor (MIF), an enzyme implicated in various inflammatory diseases. The compound inhibits MIF's tautomerase activity by covalently modifying the N-terminal proline residue, thereby reducing its pro-inflammatory effects.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. For instance, its effects on pancreatic cancer cells have been documented, where it was found to inhibit cell proliferation and induce cell cycle arrest .

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, it can be compared with other isothiocyanate-containing compounds such as phenethyl isothiocyanate and allyl isothiocyanate. The following table summarizes some key differences:

CompoundStructure FeaturesBiological Activity
This compound Contains both isothiocyanate and phenolic groupsInhibits MIF; induces apoptosis in cancer cells
Phenethyl Isothiocyanate Lacks hydroxyl groupAnticancer; anti-inflammatory properties
Allyl Isothiocyanate Contains allyl groupAntimicrobial; potential anticancer effects

In Vitro Studies

  • Pancreatic Cancer : A study demonstrated that this compound significantly inhibited the growth of PANC-1 pancreatic cancer cells at concentrations ranging from 20 to 100 µg/mL over a 72-hour period. The mechanism involved the induction of apoptosis and cell cycle arrest, evidenced by increased levels of cytochrome c and decreased expression of anti-apoptotic proteins like Bcl-2 .
  • Inflammatory Diseases : Another research highlighted its role in modulating MIF activity, suggesting therapeutic potential in conditions such as multiple sclerosis and colitis. The compound’s ability to inhibit MIF could lead to reduced inflammation and improved clinical outcomes in these diseases.

Toxicological Evaluation

Toxicological assessments have indicated that while this compound exhibits potent biological activity, careful consideration of dosage is essential to mitigate potential cytotoxic effects on healthy cells. Studies are ongoing to establish safe therapeutic windows for clinical applications .

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